Piperazine-D10

描述

Piperazine-D10 is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 96.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Piperazine-D10, like its parent compound Piperazine, primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.

Mode of Action

This compound interacts with its primary targets, the GABA receptors, by binding directly and selectively to them . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The action of this compound affects the GABAergic pathway . By binding to the GABA receptors, this compound disrupts the normal functioning of these receptors, leading to the paralysis of the worms. The downstream effects of this disruption include the expulsion of the parasites from the host body .

Pharmacokinetics

Upon entry into the systemic circulation, this compound, like Piperazine, is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of flaccid paralysis in worms . This is achieved through the disruption of normal nerve function, which is brought about by this compound’s interaction with the GABA receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with this compound and alter its effects.

生物活性

Piperazine-D10, a deuterated derivative of piperazine, has garnered attention in medicinal chemistry due to its unique isotopic labeling, which enhances its stability and alters its chemical reactivity. This compound is primarily explored for its potential biological activities, particularly in the fields of antimalarial and anticancer research.

Chemical Structure and Properties

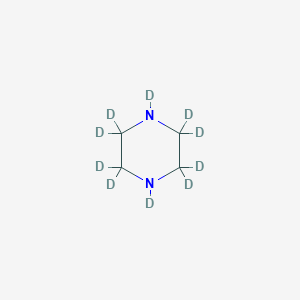

This compound is characterized by the incorporation of deuterium atoms into the piperazine structure, a six-membered ring containing two nitrogen atoms. The presence of deuterium influences the compound's pharmacokinetics and dynamics, making it a valuable candidate for drug development.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Six-membered ring with two nitrogens | Antimalarial properties, potential anticancer activity |

| Piperidine | Five-membered ring with one nitrogen | Analgesic properties |

| Morpholine | Six-membered ring with one nitrogen | Antimicrobial activity |

| 1,4-Diazepane | Seven-membered ring with two nitrogens | Anxiolytic effects |

| Tetrahydropyridine | Saturated five-membered ring | Neuroprotective properties |

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of piperazine derivatives, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that certain aryl piperazines exhibit significant inhibitory effects on P. falciparum invasion of erythrocytes, a critical step in the parasite's lifecycle.

Case Study: Phenylsulfonyl Piperazines

A notable study focused on phenylsulfonyl piperazine derivatives demonstrated their effectiveness as specific inhibitors of erythrocyte invasion by P. falciparum merozoites. The study optimized these compounds for enhanced antimalarial activity, revealing structure-activity relationships (SAR) crucial for developing new antimalarials. The optimized compounds showed comparable activity against multidrug-resistant strains and demonstrated weak activity against sexual stage gametocytes .

Key Findings:

- Compounds blocked erythrocyte invasion effectively.

- Optimization involved identifying essential structural features for potency.

- The tert-butyl group was critical for maintaining antimalarial activity.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that piperazine derivatives can serve as effective building blocks in the synthesis of anticancer agents. Their ability to interact with various biological targets makes them promising candidates for further development.

The mechanisms through which piperazine derivatives exert their biological effects include:

- Inhibition of key metabolic pathways : Similar to other piperazine derivatives, this compound may disrupt metabolic processes in cancer cells.

- Induction of apoptosis : Certain studies suggest that these compounds can trigger programmed cell death in cancerous cells.

科学研究应用

Medicinal Chemistry

Piperazine-D10 serves as a crucial building block in the synthesis of various pharmaceuticals. Its isotopic labeling allows researchers to track molecular behavior more effectively, providing insights into drug metabolism and pharmacokinetics.

Key Applications:

- Antidepressants and Antipsychotics: Piperazine derivatives are integral components in many drugs, such as Imatinib (Gleevec) and Sildenafil (Viagra), which are used to treat cancer and erectile dysfunction, respectively.

- Neuroprotective Agents: Recent studies have highlighted its potential in developing neuroprotective compounds. For instance, a series of piperazine derivatives demonstrated significant neuroprotective effects in models of ischemic stroke, indicating their potential as therapeutic agents .

Antimicrobial Activity

This compound and its derivatives have shown promising activities against various pathogens, including bacteria and parasites.

Case Studies:

- Phytopathogenic Bacteria: Piperazine derivatives have been evaluated for their antibacterial properties against plant pathogens. One study reported that a specific derivative inhibited bacterial growth more effectively than commercial antibiotics .

- Malaria Treatment: Research has focused on aryl-piperazine derivatives for their antimalarial activity against both chloroquine-resistant and sensitive strains of Plasmodium falciparum. The findings suggest that certain structural modifications enhance potency against resistant strains .

Structure-Activity Relationship (SAR) Studies

The study of this compound has led to significant advancements in understanding the relationship between chemical structure and biological activity.

Insights:

- SAR studies have established that modifications at the secondary amino group of piperazine can dramatically affect the activity of compounds against various diseases, including malaria and cancer .

- The development of predictive quantitative structure-activity relationship (QSAR) models has facilitated the identification of new leads for drug development by correlating molecular descriptors with biological activities .

Synthesis Techniques

The synthesis of this compound involves innovative methodologies that enhance its application scope.

Methods:

- Recent advancements include catalytic methods for synthesizing complex C-substituted piperazines, which can lead to a diverse range of biologically active compounds .

- The use of deuterated reagents in synthetic pathways has been shown to improve yields and purities in drug discovery processes.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Antipsychotics | Key component in drugs like Gleevec and Viagra |

| Neuroprotection | Stroke treatment | Promising effects observed in preclinical studies |

| Antimicrobial Activity | Bacterial infections | Superior inhibition against pathogens compared to standard treatments |

| Malaria Treatment | Antimalarial agents | Effective against resistant strains |

| Synthesis Techniques | Drug development | Innovative catalytic methods enhance synthesis |

常见问题

Q. Basic: What methodologies are recommended for synthesizing Piperazine-D10 with high isotopic purity?

Answer:

this compound synthesis typically involves deuteration of the parent compound using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Key steps include:

- Deuteration Protocol : React piperazine with excess D₂O in a sealed reactor at 80–100°C for 48–72 hours, ensuring complete H/D exchange at all ten positions .

- Purification : Use recrystallization in deuterated solvents (e.g., DMSO-d₆) or column chromatography to remove non-deuterated impurities .

- Isotopic Confirmation : Validate purity via ¹H NMR (absence of proton signals) and mass spectrometry (expected m/z 112.2 for C₄D₁₀N₂⁺) .

Q. Basic: How can researchers confirm the isotopic purity of this compound?

Answer:

Isotopic purity is assessed using:

- ¹H NMR Spectroscopy : A pure sample will show no residual proton signals in the 2.5–3.5 ppm region (characteristic of piperazine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Look for the molecular ion peak at m/z 112.2 (calculated for C₄D₁₀N₂⁺) with <1% deviation .

- Elemental Analysis : Compare experimental vs. theoretical deuterium content (≥98 atom% D) .

Q. Advanced: How should researchers address discrepancies in reported physicochemical properties of this compound (e.g., solubility, melting point)?

Answer:

Contradictions often arise from differences in experimental conditions or isotopic impurities. To resolve:

- Standardize Conditions : Measure solubility in deuterated solvents (e.g., D₂O, CDCl₃) under controlled temperatures (25°C ± 0.5°C) to avoid solvent isotope effects .

- Validate Purity : Ensure isotopic purity ≥98% via NMR and HRMS before testing properties .

- Cross-Reference Databases : Compare results with NIST Chemistry WebBook data (e.g., melting point: 105–107°C for pure this compound) .

Q. Advanced: What strategies optimize the use of this compound in metabolic tracer studies?

Answer:

this compound serves as a stable isotope tracer in pharmacokinetic studies. Key considerations:

- Dosing Protocol : Administer deuterated and non-deuterated compounds in a 1:1 ratio to minimize kinetic isotope effects .

- LC-MS/MS Analysis : Use multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 112 → 70 for this compound) to distinguish from endogenous analogs .

- Data Normalization : Correct for natural abundance deuterium using blank matrices .

Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Spill Management : Neutralize spills with 5% acetic acid and dispose as hazardous waste .

Q. Advanced: How can this compound be integrated into NMR-based structural studies of drug-receptor interactions?

Answer:

Deuterated piperazine enhances signal resolution in ²H-NMR studies:

- Sample Preparation : Incorporate this compound into ligand-binding assays at 1–10 mM concentrations in D₂O-based buffers .

- Signal Acquisition : Use ²H decoupling and long relaxation delays (T₁ ~5–10 s) to improve sensitivity .

- Data Interpretation : Compare chemical shift perturbations (Δδ >0.1 ppm) between deuterated and non-deuterated ligands to map binding sites .

Q. Basic: What analytical standards and reference materials are recommended for this compound quantification?

Answer:

- USP Standards : Use Pharmacopeial-grade this compound (CAS 362049-61-4) with certified purity ≥98% .

- Chromatographic Methods : Employ HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH) and UV detection at 210 nm .

- Calibration Curves : Prepare standards in deuterated solvents to match sample matrices .

Q. Advanced: How do researchers mitigate isotopic scrambling during long-term stability studies of this compound?

Answer:

Deuterium loss can occur under acidic/basic conditions. Mitigation strategies:

- Storage Conditions : Keep samples at -20°C in inert atmospheres (N₂ or Ar) to prevent H/D exchange .

- Buffering : Use pH-neutral deuterated buffers (e.g., phosphate buffer in D₂O, pD 7.4) for aqueous solutions .

- Stability Monitoring : Perform monthly HRMS checks to detect isotopic degradation (>2% H recovery warrants reprocessing) .

Q. Basic: What are the key differences in synthetic pathways between this compound and non-deuterated analogs?

Answer:

- Deuterated Reagents : Replace H₂O with D₂O and HCl with DCl in hydrolysis steps .

- Reaction Kinetics : Deuteration reactions require longer durations (72 vs. 24 hours) due to slower H/D exchange .

- Yield Optimization : Use excess deuterated reagents (2–3x stoichiometric) to compensate for equilibrium limitations .

Q. Advanced: How can computational modeling enhance the application of this compound in drug design?

Answer:

- Molecular Dynamics (MD) : Simulate deuterated ligand-receptor interactions using AMBER or GROMACS with modified force fields for deuterium .

- Isotope Effect Prediction : Calculate vibrational frequency differences (DFT/B3LYP) to anticipate kinetic isotope effects (KIE) in metabolic pathways .

- Docking Studies : Compare binding affinities of deuterated vs. non-deuterated ligands using AutoDock Vina .

属性

IUPAC Name |

1,2,2,3,3,4,5,5,6,6-decadeuteriopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-YQMDOBQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678652 | |

| Record name | (~2~H_10_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-61-4 | |

| Record name | (~2~H_10_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。